molecular formula C14H16O5 B3025155 2,2-Dimethyl-4-[3,4-(ethylenedioxy)phenyl]-4-oxobutyric acid CAS No. 951894-12-5

2,2-Dimethyl-4-[3,4-(ethylenedioxy)phenyl]-4-oxobutyric acid

Cat. No. B3025155
CAS RN: 951894-12-5
M. Wt: 264.27 g/mol
InChI Key: HUVXYFZBCXPMDS-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-[3,4-(ethylenedioxy)phenyl]-4-oxobutyric acid, also known as 4-methoxy-4-methyl-2-phenyl-2-oxobutanoic acid, is a compound that has been studied extensively in recent years due to its potential applications in the field of medicinal chemistry. This compound is a structural analogue of the neurotransmitter serotonin, which is involved in the regulation of mood, emotion, and cognition. 4-methoxy-4-methyl-2-phenyl-2-oxobutanoic acid has been studied for its potential to modulate serotoninergic activity, and has been found to display a wide range of biochemical and physiological effects.

Scientific Research Applications

Biological Activities of Phenolic Compounds

Antioxidant and Anti-inflammatory Properties

Studies on compounds such as p-coumaric acid and its conjugates have revealed significant antioxidant, anti-cancer, antimicrobial, and anti-inflammatory activities. These bioactivities are attributed to the structural features of phenolic acids, which include the ability to scavenge reactive oxygen species and inhibit pro-inflammatory pathways (Pei et al., 2016).

Applications in Advanced Oxidation Processes

The degradation of organic pollutants using advanced oxidation processes (AOPs) has been reviewed, with phenolic compounds playing a role in the breakdown of contaminants in water. This application is crucial for environmental remediation and the development of sustainable water treatment technologies (Qutob et al., 2022).

Applications in Material Science

Biomass Conversion and Polymer Production

The conversion of plant biomass into valuable chemicals and materials is a key area of research. For example, 5-Hydroxymethylfurfural (HMF), derived from hexose carbohydrates, serves as a platform chemical for producing a variety of polymers and materials. This demonstrates the potential of phenolic acids and their derivatives in contributing to sustainable material science (Chernyshev et al., 2017).

properties

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-dimethyl-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O5/c1-14(2,13(16)17)8-10(15)9-3-4-11-12(7-9)19-6-5-18-11/h3-4,7H,5-6,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUVXYFZBCXPMDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)C1=CC2=C(C=C1)OCCO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-4-[3,4-(ethylenedioxy)phenyl]-4-oxobutyric acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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